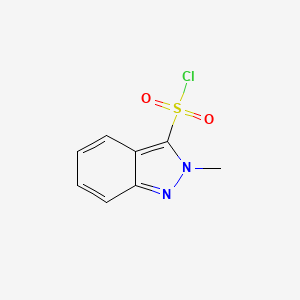![molecular formula C15H21NO6S B2659060 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methanesulfonylphenyl)propanoic acid CAS No. 1692185-42-4](/img/structure/B2659060.png)
2-{[(tert-butoxy)carbonyl]amino}-2-(4-methanesulfonylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(4-methanesulfonylphenyl)propanoic acid is a synthetic organic compound with the molecular formula C14H21NO6S. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methanesulfonylphenyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methanesulfonylphenyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the methanesulfonylphenyl group through a series of reactions, including nucleophilic substitution and coupling reactions. The final step involves the formation of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as crystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(4-methanesulfonylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amino group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Free amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-{[(tert-butoxy)carbonyl]amino}-2-(4-methanesulfonylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methanesulfonylphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amino group. This amino group can then interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonylphenyl group may also play a role in binding to target proteins, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methanesulfonylphenyl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(4-nitrophenyl)propanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(4-methanesulfonylphenyl)propanoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and in biochemical research.
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-methylsulfonylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-14(2,3)22-13(19)16-15(4,12(17)18)10-6-8-11(9-7-10)23(5,20)21/h6-9H,1-5H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGZMOUVJQLHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2658978.png)

![4-chloro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2658983.png)
![N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide](/img/structure/B2658984.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2658986.png)
![11,13-dimethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2658987.png)
![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2658990.png)



![2-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2658994.png)

![5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B2658997.png)
